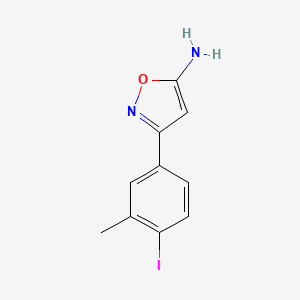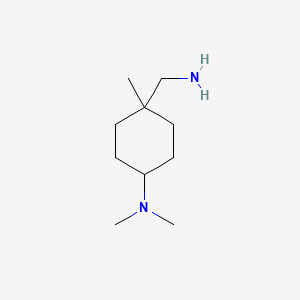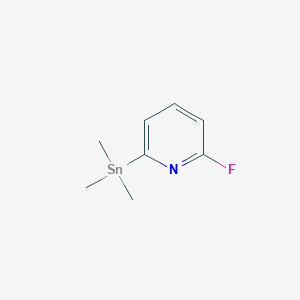
2-Fluoro-6-(trimethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(trimethylstannyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trimethylstannyl)pyridine typically involves the introduction of a fluorine atom and a trimethylstannyl group into the pyridine ring. One common method is the reaction of 2,6-dibromopyridine with trimethyltin fluoride in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trimethylstannyl)pyridine undergoes various types of reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Stille Coupling: This reaction involves the use of a palladium catalyst and an organohalide to replace the trimethylstannyl group with another functional group.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
2-Fluoro-6-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorinated pyridines are of interest in drug discovery due to their potential biological activity.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trimethylstannyl)pyridine depends on the specific reactions it undergoesThe fluorine atom’s electron-withdrawing properties can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the trimethylstannyl group, making it less versatile in coupling reactions.
6-Trimethylstannylpyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical behavior.
Uniqueness
2-Fluoro-6-(trimethylstannyl)pyridine is unique due to the combination of the fluorine atom and the trimethylstannyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H12FNSn |
|---|---|
Molecular Weight |
259.90 g/mol |
IUPAC Name |
(6-fluoropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h1-3H;3*1H3; |
InChI Key |
GKEDHNXWUVPFBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


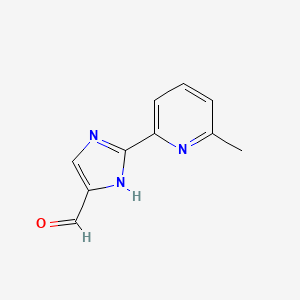
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
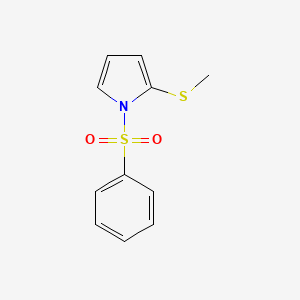
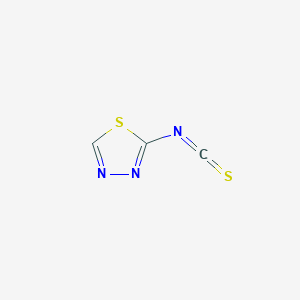
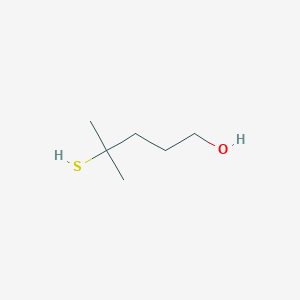
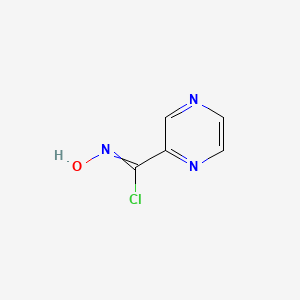
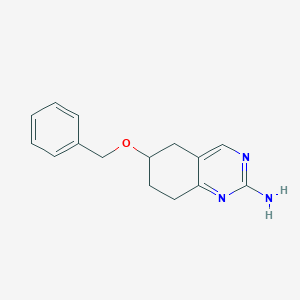
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
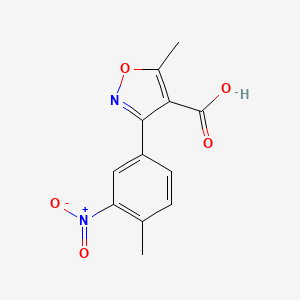
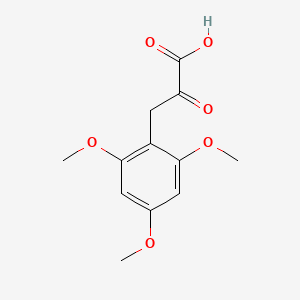
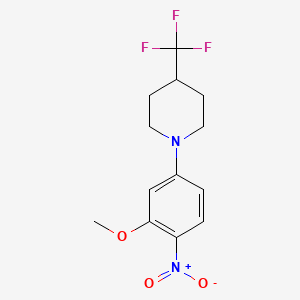
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
